![molecular formula C25H21Cl2N B13135495 N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride CAS No. 106325-01-3](/img/structure/B13135495.png)
N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a diphenylbenzenaminium core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride typically involves the reaction of N,N-diphenylbenzenaminium chloride with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers. The reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium compounds.
Oxidation Reactions: The major products include corresponding oxides or other oxidation products.
Reduction Reactions: The major products include corresponding amines or other reduction products.
Scientific Research Applications
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.
Biology: The compound is used as a biological stain and in the preparation of biological samples for microscopy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cellular membranes, leading to cell lysis and death. Additionally, the compound can interact with various proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-diphenylbenzenaminiumchloride
- N-(2-Bromobenzyl)-N,N-diphenylbenzenaminiumchloride
- N-(2-Fluorobenzyl)-N,N-diphenylbenzenaminiumchloride
Uniqueness
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
106325-01-3 |
|---|---|
Molecular Formula |
C25H21Cl2N |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-triphenylazanium;chloride |
InChI |
InChI=1S/C25H21ClN.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
CUHPDWGJMBOCME-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


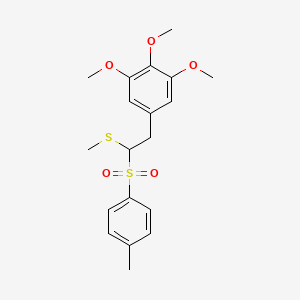
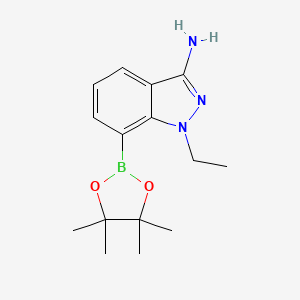
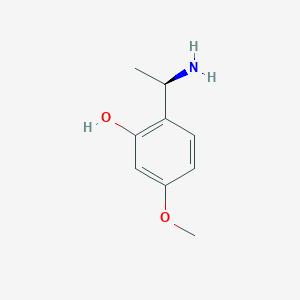
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
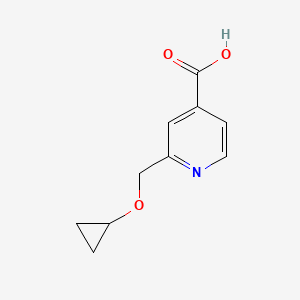
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)


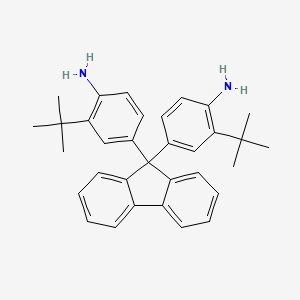
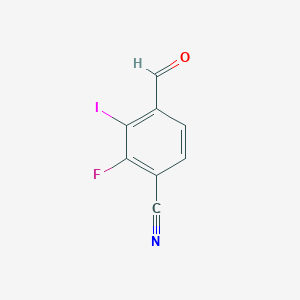
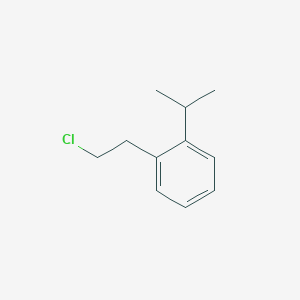
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
